molecular formula C18H12Cl2N2O5S B3020129 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate CAS No. 877637-02-0

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B3020129
CAS No.: 877637-02-0
M. Wt: 439.26
InChI Key: ZPBNSXOGWMSWTQ-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate is a complex organic molecule that features a pyran ring fused with a pyrimidine moiety and a dichlorophenoxy acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a pyrimidine thiol reacts with a halomethyl pyran derivative.

    Attachment of the Dichlorophenoxy Acetate Group: This step involves esterification, where the pyran derivative reacts with 2-(2,4-dichlorophenoxy)acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyran ring.

    Substitution: Nucleophilic substitution reactions can take place at the halogenated phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of bioactive moieties like pyrimidine and dichlorophenoxy groups.

Industry

In the industrial sector, this compound might find applications in the development of new agrochemicals or pharmaceuticals, given its structural complexity and potential bioactivity.

Mechanism of Action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate would depend on its specific application. Generally, it could interact with biological targets such as enzymes or receptors, modulating their activity. The pyrimidine moiety might bind to nucleotide-binding sites, while the dichlorophenoxy group could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl acetate
  • 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)propionate

Uniqueness

The uniqueness of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a pyrimidine and a dichlorophenoxy group in the same molecule is relatively rare, providing unique opportunities for interaction with biological targets.

This compound’s distinct structure and reactivity profile make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O5S/c19-11-2-3-15(13(20)6-11)26-9-17(24)27-16-8-25-12(7-14(16)23)10-28-18-21-4-1-5-22-18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBNSXOGWMSWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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